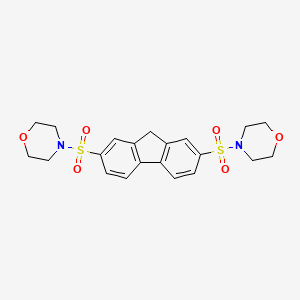

2,7-bis(morpholinosulfonyl)-9H-fluorene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(7-morpholin-4-ylsulfonyl-9H-fluoren-2-yl)sulfonyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O6S2/c24-30(25,22-5-9-28-10-6-22)18-1-3-20-16(14-18)13-17-15-19(2-4-21(17)20)31(26,27)23-7-11-29-12-8-23/h1-4,14-15H,5-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYESMUKHYYEIHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,7 Bis Morpholinosulfonyl 9h Fluorene

Precursor Synthesis and Regioselective Functionalization of the Fluorene (B118485) Core

The initial phase in the synthesis of the target compound is the preparation of a fluorene scaffold appropriately substituted for subsequent reactions. This involves the precise introduction of sulfonyl groups and potential modifications at the methylene (B1212753) bridge.

Introduction of Sulfonyl Moieties at the 2,7-Positions

The introduction of sulfonyl groups at the C2 and C7 positions of the fluorene ring is a critical step, leveraging the electrophilic substitution characteristics of the aromatic system. nih.gov The most common and direct method to achieve this is the chlorosulfonation of 9H-fluorene. This reaction typically employs an excess of chlorosulfonic acid (ClSO₃H) to ensure disubstitution. The electron-donating character of the methylene bridge directs electrophiles to these specific positions.

The reaction proceeds to form the key intermediate, 9H-fluorene-2,7-disulfonyl dichloride. chemfish.com In some synthetic schemes, the ketone analogue, 9-oxo-9H-fluorene-2,7-disulfonyl dichloride, is also synthesized and used as a precursor. manchesterorganics.com The sulfonyl chloride groups are highly reactive electrophiles, making this intermediate versatile for the subsequent introduction of the morpholine (B109124) moieties.

Table 1: Synthesis of Fluorene-2,7-disulfonyl Chloride Intermediate

| Starting Material | Reagent | Product | Key Features |

| 9H-Fluorene | Chlorosulfonic Acid (ClSO₃H) | 9H-fluorene-2,7-disulfonyl dichloride | Direct, regioselective introduction of two sulfonyl chloride groups. |

| 9-Oxo-9H-fluorene | Chlorosulfonic Acid (ClSO₃H) | 9-oxo-9H-fluorene-2,7-disulfonyl dichloride | Forms the ketone analogue, which can also be used as a precursor. |

Strategies for Modifying the 9-Position of the Fluorene Backbone

The C9 position of the fluorene molecule is particularly reactive due to the acidity of its methylene protons (pKa ≈ 22.6 in DMSO). mdpi.comwikipedia.org This acidity allows for easy deprotonation to form the fluorenyl anion, a potent nucleophile that can react with various electrophiles. wikipedia.org This reactivity is often exploited to introduce substituents that can tune the molecule's physical and electronic properties or to enhance stability. mdpi.com

Synthesis of Fluorene Intermediates via Palladium-Catalyzed C-C Bond Formation

Beyond the direct functionalization of a pre-existing fluorene core, palladium-catalyzed cross-coupling reactions offer powerful alternative routes to construct the fluorene ring system itself. These methods provide high modularity and regioselectivity. rsc.org

One prominent strategy involves the intramolecular C-H activation of 2-arylbenzyl chlorides or related diarylmethanes. researchgate.netresearchgate.net This process, catalyzed by a palladium complex, facilitates the cyclization to form the fluorene scaffold. Another approach is a palladium-catalyzed cascade reaction that utilizes aryl iodides and 2-bromoarylaldehyde hydrazones to assemble polysubstituted fluorenes. rsc.org A tandem dual C-C bond formation sequence between 2-iodobiphenyls and dibromomethane (B42720) (CH₂Br₂) also provides an efficient pathway to the fluorene core. labxing.com These methods are particularly useful for creating fluorene intermediates with specific substitution patterns that might be difficult to achieve through direct electrophilic substitution. For example, Suzuki coupling reactions are widely used to synthesize fluorene-based polymers and complex molecules by coupling boronic acid derivatives of fluorene with various aryl halides. ossila.com

Morpholine Conjugation and Sulfonamide Bond Formation

The final key transformation is the creation of the sulfonamide linkages by reacting the fluorene-2,7-disulfonyl dichloride intermediate with morpholine.

Direct Coupling Approaches

The most straightforward method for forming the sulfonamide bond is the direct reaction of 9H-fluorene-2,7-disulfonyl dichloride with morpholine. This reaction is a classic nucleophilic acyl substitution where the nitrogen atom of the morpholine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group. nih.gov

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. nih.gov The choice of solvent is also important, with aprotic solvents like acetone (B3395972) or dichloromethane (B109758) being commonly used. researchgate.net The high reactivity of sulfonyl chlorides ensures that this conversion generally proceeds in high yield under mild conditions. nih.gov

Table 2: Typical Conditions for Direct Sulfonamide Formation

| Electrophile | Nucleophile | Base (optional) | Solvent | Product |

| 9H-fluorene-2,7-disulfonyl dichloride | Morpholine | Triethylamine (TEA) or DIPEA | Acetonitrile, Dichloromethane (DCM) | 2,7-bis(morpholinosulfonyl)-9H-fluorene |

Indirect Functionalization Pathways

While direct coupling is highly efficient, indirect pathways can also be envisioned, particularly if the sulfonyl chloride proves to be unstable or if alternative starting materials are used. One such strategy involves the conversion of sulfonic acids to sulfonamides. If fluorene-2,7-disulfonic acid were used as the precursor, it would first need to be activated before reaction with an amine. ucl.ac.uk

Another potential indirect route involves synthesizing a sulfamoyl chloride from morpholine first, followed by a palladium-catalyzed Suzuki-Miyaura coupling reaction with a diborylated fluorene derivative. researchgate.net This multi-component approach, while more complex, offers a high degree of flexibility in synthesizing diverse sulfonamides. However, for the specific target compound, the direct reaction of the disulfonyl dichloride with morpholine remains the most practical and widely adopted synthetic route. nih.govresearchgate.net

Derivatization Strategies of this compound

The derivatization of this compound can be approached by modifying either the peripheral morpholine units or the central fluorene backbone. These modifications allow for the introduction of a wide range of functional groups, enabling the synthesis of a library of novel compounds with tailored properties.

The morpholine moieties in this compound present opportunities for chemical alterations, although the sulfonamide linkage is generally stable. The nitrogen atom of the morpholine ring, while part of a sulfonamide, may still possess some nucleophilic character, potentially allowing for specific reactions. However, the electron-withdrawing nature of the sulfonyl group significantly reduces its reactivity.

Potential, albeit challenging, modifications could involve N-alkylation or N-arylation under forcing conditions. A more plausible approach for introducing diversity would be to synthesize analogues of the target compound starting with substituted morpholines. For instance, using a C-substituted morpholine in the initial synthesis would lead to derivatives with functional groups on the morpholine ring.

The synthesis of various morpholine derivatives often involves multi-step procedures, starting from enantiomerically pure amino alcohols. e3s-conferences.org Palladium-catalyzed carboamination reactions have been utilized to produce cis-3,5-disubstituted morpholines. e3s-conferences.org This highlights the possibility of incorporating pre-functionalized morpholine rings during the synthesis of fluorene-based compounds.

The following table illustrates potential, though not yet reported, modifications at the morpholine units based on general morpholine chemistry.

| Modification Type | Reagents and Conditions | Potential Product |

| N-Alkylation | Alkyl halide, Strong base (e.g., NaH), High temperature | 2,7-bis((4-alkylmorpholino)sulfonyl)-9H-fluorene |

| Ring Opening | Strong acid or reducing agents | Derivatives with cleaved morpholine rings |

| Synthesis with Substituted Morpholines | C-substituted morpholine, Fluorene-2,7-disulfonyl chloride | 2,7-bis((C-substituted-morpholino)sulfonyl)-9H-fluorene |

The fluorene core itself is amenable to a variety of functionalization reactions, most notably at the C9 position. mdpi.comresearchgate.net The methylene bridge at C9 is particularly reactive and can be readily deprotonated to form a fluorenyl anion, which can then react with various electrophiles. acs.orgresearchgate.net

Alkylation and Arylation at C9: The C9 position can be mono- or di-alkylated using alkyl halides in the presence of a base. researchgate.net This is a common strategy to enhance the solubility and processability of fluorene-based materials and to prevent oxidation. researchgate.net Similarly, arylation at the C9 position can be achieved through various cross-coupling reactions.

Knoevenagel Condensation: The active methylene group at C9 can participate in Knoevenagel condensation with aldehydes and ketones to form dibenzofulvene derivatives. nih.gov This reaction significantly alters the electronic and optical properties of the fluorene system. mdpi.com

Functionalization at other positions (C1-C4, C5-C8): While the 2 and 7 positions are occupied by the morpholinosulfonyl groups, the remaining aromatic protons can be substituted through electrophilic aromatic substitution reactions, although the substitution pattern will be directed by the existing sulfonyl groups. Palladium-catalyzed C-H activation is a powerful tool for the regioselective functionalization of the fluorene core. researchgate.net

The following table provides examples of functionalization reactions applicable to the fluorene framework.

| Reaction Type | Position | Reagents and Conditions | Product Type |

| Alkylation | C9 | Alkyl halide, Base (e.g., t-BuOK) researchgate.net | 9-Alkyl- or 9,9-dialkyl-2,7-bis(morpholinosulfonyl)-9H-fluorene |

| Knoevenagel Condensation | C9 | Aldehyde/Ketone, Base (e.g., Potassium tert-butoxide) nih.gov | 9-(Substituted-methylene)-2,7-bis(morpholinosulfonyl)-9H-fluorene |

| Arylation | C9 | Aryl halide, Palladium catalyst | 9-Aryl-2,7-bis(morpholinosulfonyl)-9H-fluorene |

| Halogenation | Aromatic ring | Halogenating agent (e.g., NBS, NCS) | Halogenated this compound |

Electrochemical methods offer a mild and efficient alternative for the post-functionalization of conjugated polymers and molecules containing fluorene units. acs.orgnais.net.cn Anodic oxidation can generate reactive intermediates that can then be trapped by various nucleophiles.

For instance, anodic C-H phosphonylation has been successfully applied to thiophene-fluorene alternating copolymers. acs.orgnais.net.cn This technique allows for the direct introduction of phosphonate (B1237965) groups onto the aromatic backbone. It is conceivable that a similar approach could be used to functionalize the fluorene core of this compound. The selectivity of the reaction would likely be influenced by the electron-donating or -withdrawing nature of the substituents.

Electrochemical fluorination is another potential modification strategy. Electrochemical fluorodesulfurization has been used to convert 9,9-bis(p-isopropylphenylsulfanyl)fluorene units in a copolymer to 9,9-difluorofluorene moieties. acs.org This demonstrates the feasibility of using electrochemical methods to introduce fluorine atoms, which can significantly alter the electronic properties of the molecule.

The following table summarizes potential electrochemical functionalization strategies.

| Technique | Functional Group Introduced | Potential Application |

| Anodic C-H Phosphonylation acs.orgnais.net.cn | Phosphonate | Modification of optoelectronic properties, introduction of new reactive sites |

| Electrochemical Fluorination acs.org | Fluorine | Tuning of electronic properties, enhancing thermal and oxidative stability |

| Anodic Chlorination | Chlorine | Introduction of a handle for further cross-coupling reactions |

Reaction Mechanism Studies in Synthesis

Understanding the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing reaction conditions and controlling the selectivity of the transformations.

The functionalization of the fluorene framework often relies on transition metal catalysis, particularly with palladium. researchgate.net Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are widely used to introduce aryl and ethynyl (B1212043) groups at the 2 and 7 positions of the fluorene core. organic-chemistry.orgmdpi.com

The catalytic cycle for these reactions typically involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide (e.g., 2,7-dibromofluorene) to form a palladium(II) intermediate.

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple, and the desired product is released, regenerating the palladium(0) catalyst.

In the context of C-H functionalization, the mechanism can be more complex and may involve steps like concerted metalation-deprotonation or the formation of a palladacycle intermediate. researchgate.net The directing ability of existing functional groups plays a significant role in determining the regioselectivity of the C-H activation. nih.gov

The selectivity in fluorene functionalization is a key aspect. At the C9 position, the acidity of the methylene protons allows for selective deprotonation and subsequent reaction with one or two equivalents of an electrophile. researchgate.net The choice of base and reaction conditions can influence the mono- to di-alkylation ratio.

In electrophilic aromatic substitution on the fluorene ring, the directing effects of the two morpholinosulfonyl groups are paramount. As sulfonyl groups are meta-directing and deactivating, further electrophilic substitution would be expected to occur at the C4 and C5 positions, although the reaction would likely require harsh conditions.

The study of reaction intermediates is often carried out using spectroscopic techniques (e.g., NMR, IR) and computational methods. For instance, in the Knoevenagel condensation, the formation of the fluorenyl anion as an intermediate can be inferred from the color change of the reaction mixture. The isolation and characterization of intermediates, when possible, provide direct evidence for the proposed reaction pathway. mdpi.com In many catalytic reactions, the intermediates are transient and can be studied through in-situ monitoring techniques or by designing model complexes that mimic the proposed catalytic species.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular and Electronic Structure

Density Functional Theory (DFT) for Ground State Properties

No published studies were found that specifically apply DFT calculations to determine the ground state properties of 2,7-bis(morpholinosulfonyl)-9H-fluorene.

Time-Dependent DFT (TD-DFT) for Excited State Properties

There are no available TD-DFT studies in the literature focusing on the excited state properties of this compound.

Conformation and Torsional Angle Analysis

Specific conformational and torsional angle analyses for this compound have not been reported in the scientific literature.

Molecular Dynamics Simulations

Intermolecular Interactions and Packing Arrangements

No molecular dynamics simulations investigating the intermolecular interactions and packing arrangements of this compound have been found in the public domain.

Self-Assembly Behavior in Solution

Research on the self-assembly behavior of this compound in solution using molecular dynamics simulations is not present in the available literature.

Reaction Pathway Modeling and Mechanistic Insights

While specific experimental and computational studies on the synthesis of this compound are not extensively documented in the literature, a plausible synthetic route involves the chlorosulfonylation of the 9H-fluorene core followed by amidation with morpholine (B109124). Computational modeling, particularly using Density Functional Theory (DFT), can be employed to investigate the intricacies of such reaction pathways.

A hypothetical reaction mechanism for the formation of a related class of compounds, sulfonylated benzo[b]fluorenes, has been proposed based on DFT calculations, involving steps like dehydration of propargylic alcohols, sulfonylation, allenylation, and cyclization. nih.gov For this compound, a computational study would likely focus on the electrophilic substitution reaction of fluorene (B118485). The modeling would aim to elucidate the step-by-step mechanism, identifying key intermediates and transition states.

Key areas of investigation in reaction pathway modeling would include:

Regioselectivity: Fluorene can be substituted at various positions. Computational models can predict the most favorable sites for sulfonation (the 2 and 7 positions) by calculating the activation energies for the formation of sigma complexes at different positions on the fluorene ring. The positions with the lowest energy barriers would correspond to the experimentally observed products.

Transition State Analysis: By locating the transition state structures for each step of the reaction, chemists can understand the geometry of the activated complex and calculate the activation energy. This information is crucial for predicting reaction rates and understanding the factors that influence them.

Solvent Effects: The choice of solvent can significantly impact reaction rates and selectivity. Computational models can incorporate solvent effects, either implicitly (using a continuum model) or explicitly (by including individual solvent molecules), to provide a more realistic description of the reaction in solution.

A typical computational workflow for modeling the reaction pathway would involve geometry optimization of reactants, products, intermediates, and transition states. Frequency calculations are then performed to confirm the nature of these stationary points (minima for stable species and first-order saddle points for transition states) and to calculate zero-point vibrational energies and thermal corrections.

Table 1: Illustrative Calculated Energy Profile for the Sulfonylation of 9H-Fluorene (Note: The following data is hypothetical and serves to illustrate the type of information that would be obtained from a computational study. No specific experimental or computational data for this reaction was found in the available literature.)

| Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Fluorene + SO₃) | 0.0 |

| 2 | Transition State 1 (Formation of sigma complex) | +15.2 |

| 3 | Intermediate (Sigma complex) | -5.8 |

| 4 | Transition State 2 (Proton transfer) | +2.1 |

| 5 | Products (Fluorene-2-sulfonic acid) | -25.6 |

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their characterization. DFT and time-dependent DFT (TD-DFT) are commonly used methods for predicting NMR, IR, and UV-Vis spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts can be predicted. These theoretical values, when compared to experimental data, can help in the assignment of peaks in the NMR spectrum and confirm the structure of the synthesized compound.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of harmonic vibrational frequencies, which correspond to the fundamental vibrational modes of the molecule. These frequencies can be correlated with the peaks observed in an experimental IR spectrum. Key vibrational modes for this molecule would include the S=O stretching frequencies of the sulfonyl groups, the C-S stretching, and the various C-H and C-C stretching and bending modes of the fluorene and morpholine rings.

UV-Visible (UV-Vis) Spectroscopy: TD-DFT calculations can be used to predict the electronic absorption spectrum of the molecule. These calculations provide information about the energies of the electronic transitions from the ground state to various excited states, as well as the oscillator strengths for these transitions. This information can be used to predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, which are related to the electronic structure and conjugation within the molecule.

Table 2: Illustrative Predicted Spectroscopic Data for this compound (Note: The following data is hypothetical and for illustrative purposes only, based on general principles of computational spectroscopy. No specific calculated data for this compound was found in the available literature.)

| Parameter | Predicted Value |

| ¹H NMR | |

| Chemical Shift (δ) - Fluorene H1, H8 | 7.85 ppm |

| Chemical Shift (δ) - Fluorene H3, H6 | 7.95 ppm |

| Chemical Shift (δ) - Fluorene H4, H5 | 7.60 ppm |

| Chemical Shift (δ) - Fluorene H9 | 4.10 ppm |

| Chemical Shift (δ) - Morpholine CH₂-N | 3.10 ppm |

| Chemical Shift (δ) - Morpholine CH₂-O | 3.80 ppm |

| ¹³C NMR | |

| Chemical Shift (δ) - Fluorene C2, C7 | 138.0 ppm |

| Chemical Shift (δ) - Fluorene C9 | 37.5 ppm |

| Chemical Shift (δ) - Morpholine C-N | 48.0 ppm |

| Chemical Shift (δ) - Morpholine C-O | 67.0 ppm |

| IR Spectroscopy | |

| Symmetric SO₂ stretch | 1160 cm⁻¹ |

| Asymmetric SO₂ stretch | 1350 cm⁻¹ |

| C-S stretch | 750 cm⁻¹ |

| UV-Vis Spectroscopy | |

| λmax | 295 nm |

Role in Supramolecular Chemistry and Self Assembly

Non-Covalent Interactions and Directed Assembly

The precise spatial arrangement of molecules in supramolecular structures is dictated by a variety of non-covalent interactions. The unique chemical structure of 2,7-bis(morpholinosulfonyl)-9H-fluorene, featuring both aromatic and polar functionalities, allows it to participate in a range of these interactions, making it a versatile tool for directed self-assembly.

Hydrogen Bonding Networks Involving Sulfonyl and Morpholine (B109124) Moieties

Hydrogen bonding is a critical directional interaction in supramolecular chemistry. The sulfonyl and morpholine groups in this compound provide multiple sites for hydrogen bond formation. The oxygen atoms of the sulfonyl groups are effective hydrogen bond acceptors, while the nitrogen atom of the morpholine ring, if protonated, can act as a hydrogen bond donor. Furthermore, the hydrogen atoms on the carbon atoms adjacent to the oxygen and nitrogen in the morpholine ring can participate in weaker C-H···O and C-H···N hydrogen bonds.

π-π Stacking Interactions of the Fluorene (B118485) Core

The planar and electron-rich 9H-fluorene core of the molecule is predisposed to engage in π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, are fundamental in the assembly of many organic materials. The substituents at the 2 and 7 positions of the fluorene core can significantly influence the nature and geometry of these π-π stacking interactions. mdpi.comresearchgate.net

In the case of this compound, the bulky morpholinosulfonyl groups can sterically hinder a perfectly co-facial π-π stacking arrangement, potentially leading to offset or edge-to-face interactions. The electronic nature of the sulfonyl groups, being electron-withdrawing, also modulates the electron density of the fluorene core, which in turn affects the strength and preferred geometry of the π-π stacking. The interplay between hydrogen bonding and π-π stacking is crucial in determining the final three-dimensional structure of the self-assembled system.

Design of Self-Assembled Architectures

The ability of this compound to participate in multiple, specific non-covalent interactions makes it an excellent candidate for the rational design of complex self-assembled architectures. By carefully controlling experimental conditions such as solvent, temperature, and concentration, it is possible to favor certain interactions over others, leading to the formation of predictable and well-defined supramolecular structures.

For example, in polar solvents that can compete for hydrogen bonding sites, π-π stacking interactions might dominate the self-assembly process, leading to the formation of columnar or lamellar structures. Conversely, in non-polar solvents, the stronger and more directional hydrogen bonds are likely to dictate the assembly, potentially forming intricate one-, two-, or three-dimensional networks. The principles of self-assembly observed in other fluorene-based materials and bis-urea amphiphiles can provide insights into the potential for this compound to form structures like nanoparticles, fibers, and gels. researchgate.netresearchgate.netnih.govtue.nl

Host-Guest Chemistry and Complexation Behavior

The defined structure and functional groups of this compound also make it a potential candidate for applications in host-guest chemistry. The fluorene core can provide a hydrophobic cavity capable of encapsulating small guest molecules, while the sulfonyl and morpholine groups can offer specific binding sites for complementary guests through hydrogen bonding or dipole-dipole interactions.

While specific host-guest studies involving this exact compound are not extensively documented, the principles of molecular recognition suggest its potential for selective binding. For instance, the complexation of anilinonaphthalene sulfonic acids with macrocyclic hosts demonstrates the ability of sulfonate groups to participate in host-guest interactions. researchgate.net The design of supramolecular hosts based on the this compound scaffold could lead to new systems for molecular sensing, separation, and transport.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The presence of potential donor atoms in the morpholino and sulfonyl groups allows this compound to act as a ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.net These materials are formed by the self-assembly of metal ions or clusters with organic ligands, creating extended crystalline networks with porous structures.

The versatility of fluorene-based ligands in the synthesis of coordination polymers has been demonstrated, leading to materials with interesting photoluminescent and structural properties. rsc.orgsoton.ac.uk

Metal-Ligand Coordination with Morpholino and Sulfonyl Groups

The nitrogen atom of the morpholine ring and the oxygen atoms of the sulfonyl groups can act as Lewis basic sites, coordinating to metal centers. The coordination of N-donor and O-donor ligands is a well-established strategy in the construction of MOFs. mdpi.com The specific coordination mode will depend on the nature of the metal ion, the solvent system, and the reaction conditions.

The flexibility of the morpholine ring and the potential for the sulfonyl group to adopt various coordination modes (monodentate, bidentate, bridging) can lead to a diverse range of network topologies. The rigid fluorene backbone provides structural integrity to the resulting framework. The development of sulfonamide-based coordination polymers is an emerging area of research with potential applications in materials science. The use of this compound as a ligand could pave the way for novel MOFs with tailored pore sizes and functionalities, suitable for applications in gas storage, catalysis, and sensing.

Below is a table summarizing the key functional groups of this compound and their potential roles in supramolecular chemistry.

| Functional Group | Potential Role in Supramolecular Chemistry |

| 9H-Fluorene Core | Provides a rigid, planar backbone; participates in π-π stacking interactions; can form a hydrophobic cavity for guest inclusion. |

| Sulfonyl Group (-SO2-) | Oxygen atoms act as hydrogen bond acceptors; can coordinate to metal centers in a monodentate, bidentate, or bridging fashion. |

| Morpholine Ring | Nitrogen atom can act as a hydrogen bond acceptor or, if protonated, a donor; nitrogen can also coordinate to metal centers. |

Application As a Monomer and Building Block in Functional Materials

Small Molecule Organic Electronic Materials

Charge Transport Materials in Organic Field-Effect Transistors (OFETs)

The fluorene (B118485) nucleus is a prominent structural motif in the design of organic semiconductors for Organic Field-Effect Transistors (OFETs) due to its rigid, planar, and conjugated nature, which facilitates intermolecular π-π stacking and efficient charge transport. While direct studies on 2,7-bis(morpholinosulfonyl)-9H-fluorene for OFET applications are not extensively documented in publicly available research, the broader class of 2,7-disubstituted fluorene derivatives has been widely investigated, providing insights into the potential of this compound.

The electronic properties of fluorene-based materials can be systematically tuned by introducing electron-donating or electron-withdrawing groups at the 2 and 7 positions. The morpholinosulfonyl group is generally considered to be an electron-withdrawing substituent. The presence of two such groups in this compound would be expected to lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the fluorene core. This modification is a common strategy to produce n-type (electron-transporting) or ambipolar organic semiconductors.

In OFETs, the charge carrier mobility (μ) is a key performance metric. For fluorene-based polymers and small molecules, mobilities can vary over several orders of magnitude depending on the specific substituents and the processing conditions of the thin film. For instance, polymers incorporating 2,7-dibromo-9,9-dioctylfluorene have been used as precursors in the synthesis of high-mobility semiconducting polymers. While specific mobility values for this compound are not available, related fluorene derivatives with electron-withdrawing groups have demonstrated promising electron mobilities.

The performance of several fluorene derivatives in OFETs is summarized in the table below, illustrating the impact of different substituents on charge transport characteristics.

| Fluorene Derivative Family | Substitution Pattern | Predominant Charge Transport | Reported Mobility (cm²/Vs) |

| Poly(9,9-dioctylfluorene-co-benzothiadiazole) (F8BT) | Alternating donor-acceptor | Electron | 10⁻³ - 10⁻² |

| 2,7-Dicyano-9,9-dioctylfluorene based copolymers | Electron-withdrawing CN groups | n-type | Up to 10⁻² |

| 2,7-Diphenyl-9H-fluorene derivatives | Aryl substitution | Hole | ~0.25 |

| 2,7-Di(2-naphthyl)-9H-fluorene | Extended aryl substitution | Hole | Up to 2.7 |

Note: The data presented are for representative compounds within each family and can vary based on device architecture and fabrication conditions.

The morpholinosulfonyl groups in this compound could also influence the solid-state packing of the molecules, which is crucial for efficient charge transport. The bulky nature of the morpholine (B109124) rings might introduce steric hindrance that affects the intermolecular π-orbital overlap. However, the polar sulfonyl groups could also lead to favorable intermolecular interactions, potentially promoting ordered packing arrangements. The ultimate performance of this specific compound in OFETs would depend on a delicate balance between its electronic properties and its thin-film morphology.

Photosensitive Materials for Organic Photovoltaics and Solar Cells

The introduction of electron-withdrawing morpholinosulfonyl groups at the 2 and 7 positions would significantly influence the optoelectronic properties of the fluorene core. These substituents would lower the HOMO and LUMO energy levels, which is a key consideration in the design of both donor and acceptor materials for OPVs. A lower HOMO level can lead to a higher open-circuit voltage (Voc) in the solar cell, while the LUMO level is critical for efficient electron transfer between the donor and acceptor materials.

Fluorene-based polymers are often used as donor materials in bulk heterojunction (BHJ) solar cells, typically in combination with fullerene or non-fullerene acceptors. The wide bandgap of many fluorene copolymers allows them to be transparent in a significant portion of the solar spectrum, making them suitable for use in tandem or semi-transparent solar cells. For example, poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(bithiophene)] (F8T2) is a well-studied fluorene-based polymer donor.

The potential of various 2,7-disubstituted fluorene derivatives in organic solar cells is highlighted by the performance of different material systems.

| Fluorene-Based Material Type | Role in OPV | Key Features | Representative Power Conversion Efficiency (PCE) |

| Polyfluorene Copolymers (e.g., F8T2) | Donor | Wide bandgap, good hole mobility | 2-5% (with fullerene acceptors) |

| Fluorene-co-benzothiadiazole Polymers | Donor | Lower bandgap, strong absorption | 5-8% |

| 2,7-Diaminofluorene-based dyes | Sensitizer (DSSC) | Broad visible absorption | Up to 7% |

| Spiro[fluorene-9,9′-xanthene] derivatives | Host/Emitting Layer | High thermal stability | Used in OLEDs, adaptable for OPVs |

Note: PCE values are representative and depend on the specific device structure and acceptor material used.

Given the electron-withdrawing nature of the morpholinosulfonyl groups, this compound could potentially function as an electron acceptor material in OPVs. Non-fullerene acceptors are an active area of research, and molecular design principles often involve a central electron-deficient core. The fluorene core functionalized with strong electron-withdrawing groups could serve this purpose. The performance of such a material would depend on its ability to form an efficient charge-generating interface with a suitable donor polymer and its electron transport properties within the blend.

Sensory Materials and Chemical Sensors

Design of Fluorescent Probes for Chemical Detection

The fluorene scaffold is an excellent platform for the design of fluorescent probes due to its high fluorescence quantum yield, photostability, and the ease with which its structure can be modified. elsevierpure.com The 2 and 7 positions are particularly attractive for the introduction of recognition moieties (receptors) and for tuning the photophysical properties of the fluorophore.

The design of a fluorescent probe based on this compound would involve leveraging the electronic and structural features of the morpholinosulfonyl groups. These groups can act as both modulators of the fluorene's fluorescence and as potential binding sites for specific analytes. A general strategy for designing fluorescent probes involves coupling a fluorophore (the fluorene core) to a receptor that selectively interacts with the target analyte. This interaction then leads to a measurable change in the fluorescence signal (e.g., intensity, wavelength, or lifetime).

Several design strategies can be envisioned for probes based on this fluorene derivative:

Photoinduced Electron Transfer (PeT) Sensors: The morpholino groups, containing nitrogen and oxygen atoms, could potentially act as electron donors to the excited fluorene core, quenching its fluorescence. Upon binding of a target analyte (e.g., a metal ion) to the morpholino moiety, the PeT process could be inhibited, leading to a "turn-on" fluorescence response.

Intramolecular Charge Transfer (ICT) Probes: The sulfonyl groups are strongly electron-withdrawing, creating a potential for ICT from the fluorene ring to the substituents. If the morpholino group or another part of the molecule can act as an electron donor, the extent of ICT can be sensitive to the local environment or the presence of an analyte. Changes in the ICT state upon analyte binding can result in a shift in the emission wavelength (ratiometric sensing).

Analyte-Induced Structural Changes: The morpholinosulfonyl groups could be part of a larger receptor structure that undergoes a conformational change upon analyte binding. This change could alter the conjugation of the fluorene system or the interaction between the fluorene core and quenching species, thereby modulating the fluorescence output.

The table below summarizes common design principles for fluorene-based fluorescent probes and how they might be applied to a this compound framework.

| Design Principle | Receptor Moiety | Potential Analyte | Signaling Mechanism |

| Photoinduced Electron Transfer (PeT) | Morpholino nitrogen/oxygen | Protons (pH), Metal Cations | Inhibition of quenching, fluorescence "turn-on" |

| Intramolecular Charge Transfer (ICT) | Donor-π-Acceptor system | Polar molecules, Ions | Shift in emission wavelength |

| Förster Resonance Energy Transfer (FRET) | Appended FRET acceptor | Species cleaving a linker | Change in acceptor emission |

| Aggregation-Induced Emission (AIE) | Bulky, rotatable groups | Analytes inducing aggregation/disaggregation | Fluorescence enhancement in aggregated state |

Mechanism of Analyte-Induced Photophysical Changes

The mechanism by which an analyte induces a change in the photophysical properties of a this compound-based probe is intrinsically linked to the probe's design. The interaction between the analyte and the receptor part of the probe triggers a cascade of electronic or structural events that ultimately affect the excited state of the fluorene fluorophore.

Inhibition of Photoinduced Electron Transfer (PeT): In a potential PeT-based sensor, the lone pair of electrons on the nitrogen or oxygen atoms of the morpholine ring could quench the fluorescence of the excited fluorene core through electron transfer. If the probe is designed to bind a cation (e.g., H⁺ or a metal ion), the binding event would tie up these lone pair electrons, making them unavailable for the quenching process. This inhibition of PeT would restore the fluorescence of the fluorene core, resulting in a "turn-on" signal that is proportional to the analyte concentration.

Modulation of Intramolecular Charge Transfer (ICT): The sulfonyl groups are powerful electron-withdrawing moieties that can induce a significant ICT character in the excited state of the fluorene molecule. The emission wavelength of ICT-based fluorophores is highly sensitive to the polarity of the surrounding medium. An analyte could induce a photophysical change by directly interacting with the ICT system. For example, the binding of a cation to the morpholino group could enhance the electron-withdrawing strength of the sulfonyl group, leading to a red-shift in the emission spectrum. Conversely, an analyte that donates electron density to the fluorene ring could cause a blue-shift. This spectral shift allows for ratiometric detection, which is more robust than simple intensity-based measurements.

Analyte-Induced Conformational Changes: The binding of an analyte can cause a change in the three-dimensional structure of the probe. For instance, if the morpholinosulfonyl groups are part of a flexible receptor, analyte binding could restrict the rotation around certain bonds. This rigidification can block non-radiative decay pathways, leading to an increase in fluorescence quantum yield.

The specific photophysical changes upon analyte interaction would need to be determined experimentally through techniques such as UV-Vis absorption and fluorescence spectroscopy, time-resolved fluorescence measurements, and computational modeling. These studies would elucidate the precise mechanism of sensing and allow for the optimization of the probe's performance for a particular application.

Solid State Behavior and Crystallography

Amorphous Solid Characterization

Without primary research data from techniques such as single-crystal X-ray diffraction, differential scanning calorimetry, or powder X-ray diffraction for the target compound, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy.

Structure Property Relationship Investigations

Influence of Morpholinosulfonyl Moieties on Electronic Structure and Photophysics

The introduction of morpholinosulfonyl groups at the 2 and 7 positions of the fluorene (B118485) core significantly modulates its electronic structure and photophysical properties. The sulfonyl group is a potent electron-withdrawing moiety, which directly influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the fluorene system.

Computational studies on sulfonyl-containing aromatic compounds suggest that the bonding within the sulfonyl group is highly polarized, with significant positive charge on the sulfur atom and negative charges on the oxygen atoms. This strong inductive effect lowers the energy levels of both the HOMO and LUMO of the fluorene core. The extent of this energy level depression is a key factor in determining the material's electron affinity and ionization potential, which are critical parameters for applications in electronic devices.

The presence of these strong electron-withdrawing groups is expected to create a significant intramolecular charge transfer (ICT) character in the excited state. Upon photoexcitation, electron density would likely shift from the electron-rich fluorene core to the electron-deficient sulfonyl groups. This ICT character can have a profound effect on the photophysical properties, including the absorption and emission spectra. Generally, compounds with strong ICT character exhibit a bathochromic (red) shift in their emission spectra in polar solvents due to the stabilization of the more polar excited state.

The morpholino group, while attached to the electron-withdrawing sulfonyl group, can also influence the electronic properties. The nitrogen atom of the morpholine (B109124) ring has a lone pair of electrons that could potentially engage in resonance, although the insulating sulfonyl group would largely electronically decouple it from the fluorene π-system. The primary role of the morpholino group is likely steric and in modifying the solubility and solid-state packing of the molecule.

A summary of the expected effects of the morpholinosulfonyl moieties on the electronic properties of the fluorene core is presented in the interactive table below.

| Property | Influence of Morpholinosulfonyl Group | Expected Outcome for 2,7-bis(morpholinosulfonyl)-9H-fluorene |

| HOMO Energy Level | Strong electron-withdrawing nature of the sulfonyl group. | Lowered energy level, leading to increased ionization potential. |

| LUMO Energy Level | Strong electron-withdrawing nature of the sulfonyl group. | Significantly lowered energy level, leading to increased electron affinity. |

| HOMO-LUMO Gap | The extent of HOMO and LUMO energy level shifting. | The net effect on the band gap will depend on the relative stabilization of the HOMO and LUMO. A significant decrease is plausible. |

| Intramolecular Charge Transfer (ICT) | Push-pull nature between the fluorene core (donor) and sulfonyl groups (acceptor). | Pronounced ICT character in the excited state. |

| Solvatochromism | Significant change in dipole moment upon excitation due to ICT. | Positive solvatochromism, with emission maxima shifting to longer wavelengths in more polar solvents. |

| Fluorescence Quantum Yield | Potential for non-radiative decay pathways introduced by the flexible morpholino group. | May be lower compared to unsubstituted fluorene due to increased vibrational and rotational freedom. |

Impact of Fluorene Core Functionalization on Material Performance

Further functionalization of the this compound core, particularly at the C9 position, can be a powerful strategy to fine-tune its material properties for specific applications. The C9 position of the fluorene ring is readily derivatized, allowing for the introduction of a wide variety of functional groups without significantly altering the electronic properties of the fluorene π-system, as this position is not part of the main conjugation pathway.

Introducing bulky alkyl or aryl groups at the C9 position is a common strategy to enhance the solubility of fluorene-based materials in organic solvents. This is crucial for solution-based processing techniques used in the fabrication of organic electronic devices. Moreover, the steric hindrance provided by these substituents can prevent close packing of the fluorene units in the solid state, which can help to suppress aggregation-induced quenching of fluorescence and lead to materials with higher solid-state emission quantum yields.

The nature of the substituents at C9 can also influence the charge transport properties of the material. For instance, incorporating hole-transporting or electron-transporting moieties at this position could facilitate the movement of charge carriers through the material, which is beneficial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Functionalization at other positions on the fluorene backbone (e.g., C4 and C5) is less common due to synthetic challenges but could offer another avenue for property modulation. Introducing electron-donating groups at these positions could further enhance the ICT character of the molecule, potentially leading to materials with emission in the longer wavelength region of the visible spectrum.

The following table summarizes the potential impact of functionalizing the fluorene core on the performance of materials derived from this compound.

| Functionalization Position | Type of Substituent | Potential Impact on Material Performance |

| C9 | Bulky Alkyl/Aryl Groups | Increased solubility, suppression of aggregation-induced quenching, improved film-forming properties. |

| C9 | Charge-Transporting Moieties | Enhanced hole or electron mobility, improved device efficiency in OLEDs and OPVs. |

| C9 | Polymerizable Groups | Enables the formation of conjugated polymers with tailored properties. |

| C4, C5 | Electron-Donating Groups | Enhanced intramolecular charge transfer, red-shifted emission. |

| C4, C5 | Electron-Withdrawing Groups | Further lowering of LUMO energy level, potential for n-type materials. |

Correlation of Molecular Conformation with Supramolecular Assembly and Device Characteristics

The performance of organic electronic devices is not only dependent on the intrinsic properties of the individual molecules but also on their organization in the solid state. The supramolecular assembly of this compound, dictated by its molecular conformation, will have a significant impact on key device characteristics such as charge carrier mobility and light outcoupling efficiency.

The fluorene core itself is planar, which promotes π-π stacking interactions between adjacent molecules. However, the presence of the two bulky morpholinosulfonyl groups at the 2 and 7 positions will introduce significant steric hindrance. This steric bulk is expected to prevent a co-facial π-π stacking arrangement, which is often observed in unsubstituted fluorene. Instead, a more twisted or slipped-stacking arrangement is likely to be adopted in the solid state.

This deviation from planarity and the prevention of close packing can have both positive and negative consequences for device performance. On one hand, the reduced intermolecular interactions can lead to a decrease in aggregation-induced fluorescence quenching, resulting in higher solid-state luminescence efficiency. On the other hand, the increased distance and poor orbital overlap between adjacent fluorene units can hinder charge transport, leading to lower charge carrier mobility.

The conformation of the morpholino rings will also play a role in the supramolecular assembly. The chair conformation of the morpholine ring is flexible and can adopt different orientations, which could lead to polymorphism in the solid state, with different crystal packing arrangements exhibiting distinct photophysical and electronic properties.

The following table outlines the expected correlations between molecular conformation, supramolecular assembly, and device characteristics.

| Molecular Feature | Consequence for Supramolecular Assembly | Impact on Device Characteristics |

| Planar Fluorene Core | Tendency for π-π stacking. | Can promote charge transport if orbital overlap is favorable. |

| Bulky Morpholinosulfonyl Groups | Steric hindrance preventing close co-facial packing; likely to induce a twisted or slipped-stacking arrangement. | Reduced aggregation quenching (higher solid-state PLQY); potentially lower charge mobility due to poor intermolecular orbital overlap. |

| Flexible Morpholino Rings | Potential for polymorphism and different packing motifs. | Variability in device performance depending on the crystalline form. |

| Overall Molecular Shape | Anisotropic shape can lead to liquid crystalline phases. | Anisotropic charge transport and polarized light emission. |

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

While detailed synthetic procedures for 2,7-bis(morpholinosulfonyl)-9H-fluorene are not extensively documented in publicly available literature, a plausible and efficient synthetic route can be postulated. This pathway would likely commence with the well-established precursor, fluorene-2,7-disulfonyl dichloride. The reaction of this intermediate with morpholine (B109124) would yield the desired product through the formation of stable sulfonamide linkages.

The optimization of this reaction would be a primary focus of future research. Key parameters to investigate would include the choice of solvent, reaction temperature, and the use of a base to neutralize the hydrochloric acid byproduct. A systematic study of these variables would be crucial in maximizing the yield and purity of this compound.

Table 1: Postulated Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 9H-Fluorene | Chlorosulfonic acid | Fluorene-2,7-disulfonyl dichloride |

| 2 | Fluorene-2,7-disulfonyl dichloride, Morpholine | Aprotic solvent (e.g., Dichloromethane), Tertiary amine base (e.g., Triethylamine), Room temperature | This compound |

Advanced Hybrid Material Development

The unique structure of this compound makes it an attractive building block for the creation of advanced hybrid materials. The fluorene (B118485) core is known for its strong blue fluorescence and high charge carrier mobility, making it a staple in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of the morpholinosulfonyl groups at the 2 and 7 positions can be expected to modulate these electronic properties significantly.

Future research could focus on incorporating this compound into inorganic matrices, such as silica (B1680970) or titania, through sol-gel processes. This could lead to the development of robust, processable materials with tailored optical and electronic properties. The morpholino groups could also serve as coordination sites for metal ions, opening the door to the creation of novel metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and sensing.

Multi-Stimuli Responsive Materials

The development of materials that can respond to multiple external stimuli is a burgeoning area of materials science. Fluorene-based polymers have already demonstrated promise in this arena. The incorporation of this compound as a monomer into polymer chains could lead to new materials with enhanced or entirely novel responsive behaviors.

The electron-withdrawing nature of the sulfonyl groups and the potential for protonation of the morpholine nitrogen atoms suggest that polymers containing this moiety could be responsive to changes in pH and solvent polarity. Furthermore, the inherent electrochemical activity of the fluorene unit could be harnessed to create materials that respond to electrical stimuli. The combination of these properties in a single material could lead to the development of sophisticated sensors, actuators, and smart coatings.

Sustainable Synthesis and Processing Methodologies

In line with the growing emphasis on green chemistry, future research should prioritize the development of sustainable synthetic and processing methods for this compound and its derivatives. This would involve exploring alternative, less hazardous solvents, and developing catalytic methods to improve reaction efficiency and reduce waste.

For the synthesis of the sulfonamide, water-based synthetic routes or the use of deep eutectic solvents could be investigated as greener alternatives to traditional organic solvents. sci-hub.seresearchgate.netrsc.org Catalyst-free methods, or the use of reusable catalysts, would also contribute to a more sustainable process. researchgate.netacs.org Furthermore, exploring solvent-free reaction conditions could significantly reduce the environmental impact of the synthesis. sci-hub.se

In terms of processing, techniques such as solution shearing and inkjet printing could be explored for the fabrication of thin films of materials based on this compound, minimizing the use of solvents and enabling large-area device fabrication.

Q & A

Q. What are the established synthesis routes for 2,7-bis(morpholinosulfonyl)-9H-fluorene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential sulfonylation and palladium-catalyzed coupling.

Sulfonylation : React fluorene with morpholinosulfonyl chloride in anhydrous DMF under nitrogen, using a base (e.g., pyridine) to neutralize HCl byproducts .

Coupling : For regioselective 2,7-substitution, employ Suzuki-Miyaura or Stille coupling. Use Pd(PPh₃)₄ (1–2 mol%) in THF/toluene at 80–100°C .

Optimization : Monitor reaction progress via TLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted morpholine derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., absence of proton signals at C2/C7 positions). 2D NMR (COSY, HSQC) resolves overlapping peaks in aromatic regions .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with sulfur and boron (if applicable) .

- Elemental Analysis : Confirm C/H/N/S ratios to rule out solvent residues .

- Thermal Analysis (TGA/DSC) : Assess decomposition temperatures (>250°C expected due to sulfonyl groups) and phase transitions .

Advanced Research Questions

Q. How can the electronic properties (e.g., HOMO-LUMO levels) of this compound be tailored for optoelectronic applications?

- Methodological Answer :

- Substituent Effects : The electron-withdrawing morpholinosulfonyl groups lower LUMO levels, enhancing electron transport. Compare with fluorenes bearing electron-donating groups (e.g., 2,7-bis(phenylethenyl) derivatives) using cyclic voltammetry .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict HOMO-LUMO gaps and compare with experimental UV-Vis absorption edges .

- Device Integration : Test thin-film conductivity in OLED architectures using spin-coating (chloroform:anisole 9:1 v/v) and anneal at 120°C to optimize morphology .

Q. What strategies address contradictions in solubility data across different solvent systems?

- Methodological Answer :

- Solvent Polarity : The sulfonyl groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO). For low solubility in hexane/chloroform, use Hansen solubility parameters to identify optimal co-solvents (e.g., THF:methanol 4:1) .

- Functionalization : Introduce alkyl chains (e.g., via 9-position substitution) without disrupting conjugation. Compare with 9,9-dioctylfluorene derivatives, which exhibit improved solubility .

- Dynamic Light Scattering (DLS) : Quantify aggregation in solution to correlate with solvent polarity .

Q. How can researchers resolve conflicting spectroscopic data (e.g., NMR splitting vs. computational predictions)?

- Methodological Answer :

- Cross-Validation : Use heteronuclear NMR (e.g., ¹H-¹³C HSQC) to assign aromatic protons and confirm substituent positions .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., E/Z isomerism in ethenyl groups) via single-crystal analysis. Refine structures using SHELXL .

- Temperature-Dependent NMR : Identify dynamic processes (e.g., rotational barriers of sulfonyl groups) by acquiring spectra at 25°C and −40°C .

Methodological Notes

- Data Contradictions : Cross-validate thermal stability (TGA) and photoluminescence quantum yields (PLQY) using multiple batches to account for synthetic variability .

- Safety Protocols : Handle morpholinosulfonyl chloride under inert conditions due to moisture sensitivity. Use gloveboxes for air-sensitive coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.